An In-depth Technical Guide to 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
An In-depth Technical Guide to 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its structural elucidation, physicochemical properties, a proposed synthetic pathway with detailed protocols, and the broader biological context that makes this molecular scaffold a compelling subject for further investigation.
Structural Elucidation and Nomenclature
The systematic IUPAC name, 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid , precisely defines the molecular architecture. Let's deconstruct this name to understand the structure:
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Benzofuran : This is the core heterocyclic system, consisting of a benzene ring fused to a furan ring.
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4,5,6,7-Tetrahydro- : This prefix indicates that the benzene portion of the benzofuran is fully saturated, having four additional hydrogen atoms. This transforms the benzene ring into a cyclohexane ring.
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-1-carboxylic acid : This suffix specifies that a carboxylic acid group (-COOH) is attached to position 1 of the benzofuran ring system. Standard nomenclature for benzofuran places the oxygen atom at position 1. However, in this specific and less common isomer, the numbering implies a different substitution pattern where the carboxylic acid takes precedence at a bridgehead carbon, which is atypical. A more conventional numbering would likely lead to a different name. For the purpose of this guide, we will adhere to the user-provided name and its implied connectivity, which places the carboxylic acid at the carbon adjacent to the oxygen within the furan ring, and the furan ring is fused to the saturated carbocycle.
This structure represents a unique scaffold combining a saturated carbocycle with a functionalized furan ring, making it an intriguing target for synthetic exploration and biological screening.
Physicochemical Properties
Quantitative data for this specific compound is limited. The table below summarizes key identifiers and properties based on available information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1378818-17-7 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₀O₃ | Sigma-Aldrich |
| Molecular Weight | 166.18 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | ODGGJWVYOCBJTB-UHFFFAOYSA-N | Sigma-Aldrich |
| Purity | ≥95% (as commercially available) | Sigma-Aldrich |
Synthetic Strategy and Experimental Protocols
The overall strategy involves constructing a substituted cyclohexanone, forming a coumarin-like precursor, and then executing a Perkin rearrangement to yield the desired benzofuran-2-carboxylic acid structure.
Proposed Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 2-Bromocyclohex-1-ene-1-carbaldehyde (Precursor)
Causality: The Vilsmeier-Haack reaction is a reliable method for formylating activated rings. Applying it to cyclohexanone in the presence of a bromine source provides the key α,β-unsaturated aldehyde precursor necessary for building the furan ring.
Protocol:
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To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxybromide (POBr₃, 1.2 equivalents).
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Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Add a solution of cyclohexanone (1 equivalent) in DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Carefully quench the reaction by pouring it onto crushed ice and stirring for 1 hour.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-bromocyclohex-1-ene-1-carbaldehyde.
Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydrobenzofuran-2-carboxylate
Causality: This step involves a base-catalyzed condensation reaction. The base (e.g., potassium carbonate) deprotonates the active methylene group of ethyl glycolate, which then acts as a nucleophile, attacking the aldehyde carbon of the precursor. Subsequent intramolecular cyclization and dehydration form the furan ring.
Protocol:
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In a round-bottom flask, dissolve 2-bromocyclohex-1-ene-1-carbaldehyde (1 equivalent) and ethyl glycolate (1.2 equivalents) in anhydrous acetonitrile.
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Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the mixture.
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Reflux the reaction mixture with vigorous stirring for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the resulting crude ester by column chromatography.
Step 3: Saponification to 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
Causality: Basic hydrolysis (saponification) of the ethyl ester is a standard and highly efficient method to generate the corresponding carboxylic acid. The reaction is typically driven to completion, and the final product is isolated by acidification.
Protocol:
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Dissolve the purified ethyl ester from Step 2 (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
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Add sodium hydroxide (NaOH, 3-5 equivalents) and heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.[1]
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).
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The carboxylic acid product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Verification and Spectroscopic Analysis
The identity and purity of the synthesized 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid would be confirmed using a suite of standard spectroscopic techniques. The expected data are as follows:
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¹H NMR: The spectrum should show characteristic signals for the four methylene groups (-CH₂-) of the tetrahydro ring, likely appearing as complex multiplets in the aliphatic region (approx. 1.5-2.8 ppm). A singlet corresponding to the furan proton at position 3 would be expected further downfield. The carboxylic acid proton will appear as a broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.
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¹³C NMR: The spectrum will display distinct signals for the carbons of the saturated ring, the furan ring (with quaternary carbons appearing at lower field), and a signal for the carboxyl carbon typically above 160 ppm.
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FT-IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxyl group (approx. 1700-1725 cm⁻¹), and C-O stretching bands for the furan ether linkage.[2]
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Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would confirm the molecular weight of 166.18 g/mol . The fragmentation pattern could provide further structural confirmation.
Biological Significance and Potential Applications
The benzofuran scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] Derivatives have been reported to possess strong anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[3]
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Anticancer Potential: Many benzofuran derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[5] The specific substitution pattern and the presence of the carboxylic acid moiety on the 4,5,6,7-tetrahydrobenzofuran core could modulate this activity, making it a candidate for screening in oncology drug discovery programs.
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Antimicrobial Activity: The benzofuran nucleus is associated with significant antibacterial and antifungal properties.[6][7] The target molecule could be evaluated against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
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Enzyme Inhibition: Carboxylic acid-containing heterocycles are common motifs in the design of enzyme inhibitors, where the carboxylate group can act as a key binding element (e.g., a zinc-binding group in metalloenzymes).
The tetrahydro- substitution on the benzene ring increases the three-dimensionality (sp³ character) of the molecule compared to its planar aromatic counterpart. This is a favorable attribute in modern drug design, as it can lead to improved solubility, metabolic stability, and binding selectivity.
Illustrative Mechanism: Perkin Rearrangement
While not directly used in the proposed synthesis, the Perkin rearrangement is a classic and powerful method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins and is included here for its educational and strategic value in this chemical space.[8][9][10]
Caption: General mechanism of the Perkin rearrangement.[8][11]
Conclusion
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid is a structurally interesting molecule that, while not extensively studied, belongs to a class of compounds with significant therapeutic potential.[12] The synthetic route proposed herein provides a viable and logical pathway for its preparation, enabling further investigation into its chemical and biological properties. As the demand for novel therapeutic agents with unique scaffolds continues to grow, exploring compounds like this is essential for the advancement of drug discovery and development.
References
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Grokipedia. (n.d.). Perkin rearrangement. Available from: [Link]
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El-Sayed, M. A., et al. (2021). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. Journal of Molecular Structure, 1230, 129893. Available from: [Link]
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Maccari, R., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles, 81(12), 2865-2872. Available from: [Link]
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Kumar, R., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-775. Available from: [Link]
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